4-Chlorosulfonylcinnamic acid
Overview
Description
Synthesis Analysis
The one-pot synthesis of trans-4-alkylthio- and 4-arylthio-cinnamic acids from trans-4-chlorosulfonylcinnamic acid demonstrates the compound's utility in organic synthesis. This process involves the reduction of trans-4-chlorosulfonylcinnamic acid with stannous chloride dihydrate followed by alkylation and arylation in an aqueous medium, achieving high yields of the desired products (Zhang, Kuang, & Yang, 2008).
Molecular Structure Analysis
Conformational, structural, and vibrational investigations of trans-4-chlorocinnamic acid have been conducted to understand its stability and reactivity. These studies reveal that the s-cis orientation of the carbonyl group and the C=C bond is the only stable structure, which significantly influences the compound's chemical behavior and interactions (Devi, Arjunan, Marchewka, & Mohan, 2017).
Chemical Reactions and Properties
The reactivity of 4-chlorosulfonylcinnamic acid towards nucleophiles and its role in facilitating various chemical transformations underline its importance in synthetic chemistry. Its ability to act as a precursor for the synthesis of cyclosulfamides and thiadiazolidines demonstrates its versatility in creating a wide array of chemical structures (Regainia, Abdaoui, Aouf, Dewynter, & Montero, 2000).
Physical Properties Analysis
The crystal structure and physical properties of 4-chlorosulfonylcinnamic acid derivatives have been extensively studied, highlighting the influence of substituents on the compound's crystallization behavior and physical characteristics. These studies provide insights into how modifications in the molecular structure affect the material's properties (Sarma & Desiraju, 1987).
Chemical Properties Analysis
The chemical properties of 4-chlorosulfonylcinnamic acid, including its reactivity towards various reagents and its role in the synthesis of complex molecules, underscore its utility in organic chemistry. The compound's ability to serve as a building block for the creation of antimicrobial agents and other functional materials demonstrates its significant potential in applied chemistry (Son, Kim, Ravikumar, & Lee, 2006).
Scientific Research Applications
It is used in developing methods for removing 2,4-Dichlorophenoxyacetic acid (2,4-D) from contaminated sites. This application is crucial for environmental remediation and pollution control (Abigail et al., 2017).
Derivatives of 4-Chlorosulfonylcinnamic acid show potential as topical anti-glaucoma agents. These derivatives have demonstrated in vivo activity and a prolonged duration of action, offering a promising avenue for glaucoma treatment compared to currently used drugs (Mincione et al., 2001).
It has shown inhibitory effects on tyrosinase, which may be useful in designing novel tyrosinase inhibitors. This is significant for applications in dermatology and cosmetic science (Cui et al., 2017).
In textile engineering, 4-aminobenzenesulfonic acid–chloro–triazine adduct treated cotton fabrics, which includes a derivative of 4-Chlorosulfonylcinnamic acid, showed higher antimicrobial activity against Staphylococcus aureus (Son et al., 2006).
It's used in the one-pot synthesis of trans-4-alkylthio- and 4-arylthio-cinnamic acids, achieved in high yields, which has implications in organic chemistry and pharmaceutical synthesis (Zhang et al., 2008).
It plays a role in the degradation and mineralization of 4-chlorophenol during electrochemical oxidation, which is significant for environmental chemistry and pollution treatment strategies (Qiao et al., 2021).
Safety And Hazards
The safety and hazards associated with 4-Chlorosulfonylcinnamic acid are not explicitly mentioned in the search results1.
Future Directions
The future directions for the use and study of 4-Chlorosulfonylcinnamic acid are not explicitly mentioned in the search results1.
Relevant Papers
The relevant papers retrieved discuss the synthesis of trans-4-alkylthio- and 4-arylthio-cinnamic acids from trans-4-chlorosulfonylcinnamic acid4789. These papers could provide further insights into the chemical properties and potential applications of 4-Chlorosulfonylcinnamic acid.
properties
IUPAC Name |
(E)-3-(4-chlorosulfonylphenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO4S/c10-15(13,14)8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12)/b6-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGPGWYMMZNPOY-ZZXKWVIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorosulfonylcinnamic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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